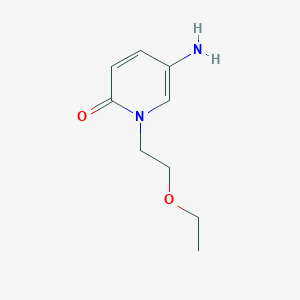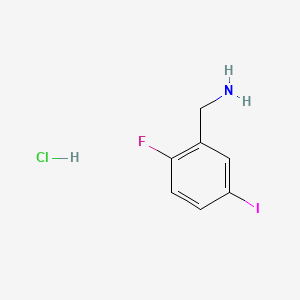
(2-Fluoro-5-iodophenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-5-iodophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H8ClFIN. It is known for its unique structure, which includes both fluorine and iodine atoms attached to a phenyl ring. This compound is often used in advanced research and development projects due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-iodophenyl)methanamine hydrochloride typically involves a multi-step processThe final step involves the formation of the hydrochloride salt to increase the compound’s stability and solubility .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, often exceeding 95% .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-iodophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro or nitrile compounds, while reduction can lead to the formation of secondary amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions include substituted phenyl derivatives, nitro compounds, nitriles, and secondary amines .
Scientific Research Applications
(2-Fluoro-5-iodophenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of (2-Fluoro-5-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The presence of fluorine and iodine atoms enhances its binding affinity and specificity, making it a valuable tool in molecular biology and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-5-bromophenyl)methanamine hydrochloride
- (2-Fluoro-5-chlorophenyl)methanamine hydrochloride
- (2-Fluoro-5-methylphenyl)methanamine hydrochloride
Uniqueness
Compared to its analogs, (2-Fluoro-5-iodophenyl)methanamine hydrochloride is unique due to the presence of the iodine atom, which significantly influences its reactivity and binding properties. This makes it particularly useful in applications requiring high specificity and reactivity .
Properties
Molecular Formula |
C7H8ClFIN |
|---|---|
Molecular Weight |
287.50 g/mol |
IUPAC Name |
(2-fluoro-5-iodophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7FIN.ClH/c8-7-2-1-6(9)3-5(7)4-10;/h1-3H,4,10H2;1H |
InChI Key |
CLFNWBUXCIUVQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)CN)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



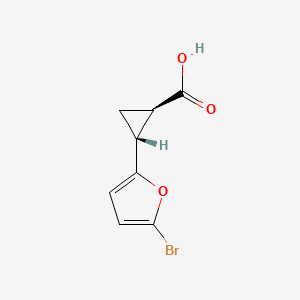
![(3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate](/img/structure/B13480505.png)
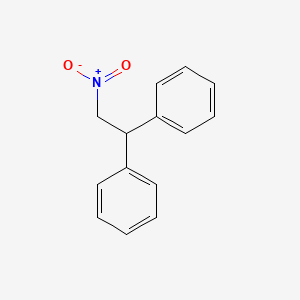
![(1s,3s)-3-[(1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}ethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid](/img/structure/B13480510.png)
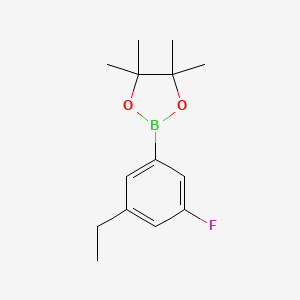
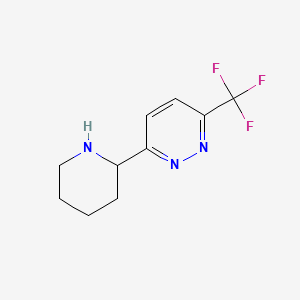
![7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13480524.png)
![1-Oxa-8-azaspiro[5.5]undecane hydrochloride](/img/structure/B13480525.png)
![[3-(Methoxymethyl)piperidin-3-yl]methanol](/img/structure/B13480527.png)
![6-Hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid](/img/structure/B13480530.png)
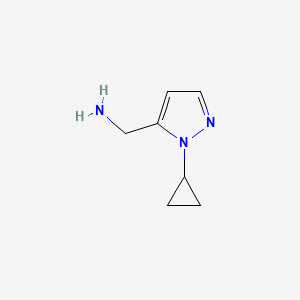
![3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B13480563.png)
